4-Methylumbelliferyl beta-D-xylopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

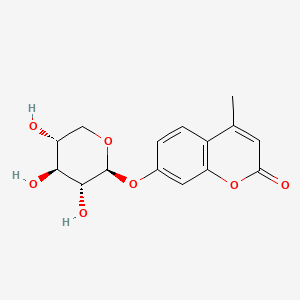

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIYLOHVJDJZOQ-KAOXEZKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217687 | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-33-4 | |

| Record name | 4-Methylumbelliferyl β-D-xyloside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6734-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylumbelliferyl-beta-D-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766N8850JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Methylumbelliferyl beta-D-xylopyranoside

CAS Number: 6734-33-4

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl beta-D-xylopyranoside (4-MU-β-Xyl), a key fluorogenic substrate for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and experimental protocols.

Core Compound Data

This compound is a highly sensitive and specific substrate for the detection of β-xylosidase and other glycoside hydrolase activities.[1][2] Upon enzymatic cleavage by β-xylosidase, the highly fluorescent product, 4-methylumbelliferone (4-MU), is released. The fluorescence of 4-MU is pH-dependent and can be measured to quantify enzyme activity.

| Property | Value | Source(s) |

| CAS Number | 6734-33-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₆O₇ | [1][2][4][5] |

| Molecular Weight | 308.28 g/mol | [2][5] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Melting Point | 213-214 °C | [6] |

| Solubility | Soluble in pyridine (50 mg/mL) and water (1 mg/mL). Also soluble in DMSO and DMF. | [1] |

| Storage Temperature | -20°C | [1][5][6] |

| Fluorescence | Excitation: ~355-360 nm, Emission: ~445-460 nm (for 4-methylumbelliferone at alkaline pH) | [1] |

Applications in Research and Drug Development

4-MU-β-Xyl is a versatile tool with several applications:

-

Enzyme Activity Assays: It serves as a primary substrate for the sensitive detection of β-xylosidase activity in various biological samples.[1][2] This is crucial for characterizing enzymes in microbiology, plant biology, and food science.[2]

-

Glycosaminoglycan (GAG) Synthesis Studies: The compound can act as a primer for the synthesis of fluorogenic GAG chains in cultured cells, such as chondrocytes and fibroblasts.[1] This allows for the investigation of proteoglycan biosynthesis and its inhibition.[1]

-

Diagnostic Research: Its use in enzymatic assays makes it valuable for developing diagnostic tests for diseases related to carbohydrate metabolism.[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution for use in enzymatic assays.

Materials:

-

This compound (CAS: 6734-33-4)

-

Pyridine or Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in a suitable solvent such as pyridine to a concentration of 50 mg/mL or in DMSO.[1] For use in cell culture, it can be dissolved in Dulbecco's Modified Eagle Medium (DMEM) to a concentration of 1 mM (0.3 mg/mL).[1]

-

Vortex thoroughly until the substrate is completely dissolved, yielding a clear, colorless to faint yellow solution.[1]

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Fluorometric Assay for β-Xylosidase Activity

Objective: To quantify the activity of β-xylosidase in a sample using a fluorometric assay.

Materials:

-

This compound stock solution

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Assay buffer (e.g., McIlvaine buffer, 100 mM citric acid–200 mM Na₂HPO₄, pH 5.5)

-

Stop solution (e.g., 2 M Na₂CO₃ or other alkaline buffer to bring the pH to ~10)

-

96-well black microplate

-

Fluorometer capable of excitation at ~355 nm and emission at ~460 nm

Procedure:

-

Prepare the reaction mixture in each well of the microplate by adding the assay buffer and the enzyme sample.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 50°C).[8]

-

Initiate the enzymatic reaction by adding the this compound substrate to each well. The final substrate concentration may vary, for example, 2 mM.[8]

-

Incubate the reaction for a specific period (e.g., 20 minutes).[8]

-

Terminate the reaction by adding the stop solution. This raises the pH, which stops the enzyme activity and maximizes the fluorescence of the liberated 4-methylumbelliferone.[1]

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[1]

-

A standard curve using known concentrations of 4-methylumbelliferone should be prepared to quantify the amount of product released and determine the enzyme activity.

Visualized Workflows and Pathways

Caption: Workflow for β-xylosidase activity assay.

Caption: Role in Glycosaminoglycan (GAG) synthesis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of 4-methylumbelliferyl-beta-D-xylobioside and 5-bromo-3-indolyl-beta-D-xylobioside for sensitive detection of xylanase activity on agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. You are being redirected... [bio-world.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan [mdpi.com]

An In-Depth Technical Guide to 4-Methylumbelliferyl beta-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-xylopyranoside (4-Mβ-Xyl) is a fluorogenic substrate pivotal in biochemical and cellular research. Its principal applications lie in the sensitive detection of β-xylosidase activity and as an inhibitor of proteoglycan synthesis. This guide provides a comprehensive overview of its properties, experimental applications, and the underlying biochemical pathways.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for accurate experimental design, including solution preparation and concentration calculations.

| Property | Value | Citations |

| Molecular Weight | 308.28 g/mol - 308.30 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₆O₇ | [1][2][3] |

| Purity (HPLC) | ≥98% | [2][3] |

| Appearance | White crystalline powder | [3] |

| Storage Temperature | -20°C | [2][4] |

| Solubility | Pyridine: 50 mg/mL; Water: 1 mg/mL | [1][2] |

Application 1: Fluorogenic Detection of β-Xylosidase Activity

4-Mβ-Xyl is widely utilized for the quantification of β-xylosidase, an enzyme that hydrolyzes β-D-xylosides. The enzymatic cleavage of the xylopyranoside moiety from 4-Mβ-Xyl yields 4-methylumbelliferone (4-MU), a highly fluorescent compound. The fluorescence intensity of 4-MU is directly proportional to the enzyme activity.

Enzymatic Reaction Workflow

The workflow for a typical β-xylosidase assay using 4-Mβ-Xyl involves the enzymatic reaction followed by fluorescence measurement.

Experimental Protocol: β-Xylosidase Activity Assay

This protocol provides a general framework for determining β-xylosidase activity in a sample.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM citrate buffer, pH 4.5-6.0).

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent like pyridine before diluting with the assay buffer to the desired final concentration (e.g., 1 mM).

-

Stop Solution: Prepare a high pH buffer to terminate the reaction and maximize the fluorescence of 4-methylumbelliferone (e.g., 0.2 M sodium carbonate, pH >10).

-

-

Assay Procedure:

-

Pipette the substrate solution into microplate wells.

-

Add the enzyme-containing sample to each well to initiate the reaction. Include a negative control with buffer instead of the enzyme sample.

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 445 nm.[1]

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the sample readings.

-

Calculate the enzyme activity based on a standard curve prepared with known concentrations of 4-methylumbelliferone. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of 4-methylumbelliferone per minute under the specified conditions.

-

Application 2: Inhibition of Proteoglycan Synthesis

β-D-xylosides, including 4-Mβ-Xyl, can act as artificial initiators for the synthesis of glycosaminoglycan (GAG) chains. In cellular systems, this leads to the inhibition of proteoglycan synthesis.

Mechanism of Proteoglycan Synthesis Inhibition

Proteoglycans are macromolecules consisting of a core protein covalently attached to one or more GAG chains. The synthesis of many GAG chains is initiated by the transfer of a xylose residue to a serine on the core protein. 4-Mβ-Xyl competes with the core protein as a substrate for the enzymes that elongate GAG chains. This results in the synthesis of free GAG chains attached to the xyloside, thereby reducing the formation of complete proteoglycans.[4][5]

Experimental Protocol: Inhibition of Proteoglycan Synthesis in Cell Culture

This protocol outlines a general method for studying the effect of 4-Mβ-Xyl on proteoglycan synthesis in cultured cells.

-

Cell Culture:

-

Culture cells of interest (e.g., chondrocytes, smooth muscle cells) to the desired confluency in standard culture medium.[5]

-

-

Treatment with 4-Mβ-Xyl:

-

Analysis of Proteoglycan Synthesis:

-

Radiolabeling: During the last few hours of incubation, add a radiolabeled precursor, such as ³⁵SO₄, to the medium to label newly synthesized sulfated GAGs.[5]

-

Extraction: Separate the medium and the cell layer. Extract proteoglycans and free GAGs from both fractions.

-

Quantification: Analyze the incorporation of the radiolabel into GAGs using techniques like gel filtration chromatography or immunoprecipitation to differentiate between proteoglycan-bound and free GAG chains.[5]

-

Conclusion

This compound is a versatile tool for researchers in glycobiology, enzymology, and cell biology. Its utility as a sensitive fluorogenic substrate for β-xylosidase allows for precise enzyme activity measurements. Furthermore, its ability to inhibit proteoglycan synthesis provides a valuable method for investigating the roles of these crucial macromolecules in various biological processes, from extracellular matrix formation to cell signaling. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for the effective application of this compound in research and development.

References

- 1. Sulfated Glycoaminoglycans and Proteoglycan Syndecan-4 Are Involved in Membrane Fixation of LL-37 and Its Pro-Migratory Effect in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of small proteoglycan synthesis by the hyaluronan synthesis inhibitor 4-methylumbelliferone in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xyloside Priming of Glycosaminoglycan Biosynthesis and Inhibition of Proteoglycan Assembly | Springer Nature Experiments [experiments.springernature.com]

- 4. The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of proteoglycan synthesis alters extracellular matrix deposition, proliferation, and cytoskeletal organization of rat aortic smooth muscle cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Methylumbelliferyl beta-D-xylopyranoside in DMSO for Research Applications

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the solubility and use of 4-Methylumbelliferyl beta-D-xylopyranoside (4-MUX) in Dimethyl Sulfoxide (DMSO). 4-MUX is a widely utilized fluorogenic substrate for the detection of β-xylosidase activity.

Core Topic: Solubility of this compound in DMSO

While a precise, quantitative solubility limit for this compound in DMSO is not extensively documented in publicly available literature, data from analogous compounds and practical applications in research provide strong evidence of its high solubility.

Data Presentation: Solubility of Analogous 4-Methylumbelliferyl Glycosides in DMSO

To provide a reasonable estimation for researchers, the following table summarizes the solubility of structurally similar 4-methylumbelliferyl glycosides in DMSO. This comparative data suggests that this compound is likely soluble in DMSO at concentrations suitable for the preparation of concentrated stock solutions for various bioassays.

| Compound | Molecular Weight ( g/mol ) | Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) |

| 4-Methylumbelliferyl-β-D-glucopyranoside | 338.31 | DMSO | ~50 | ~147.8 |

| 4-Methylumbelliferyl-β-D-glucopyranoside | 338.31 | DMSO | 68 | 200.99 |

| 4-Methylumbelliferyl-β-D-galactopyranoside | 338.31 | DMSO | 115 | ~339.9 |

Data sourced from commercially available product data sheets.

Based on these analogs, it is reasonable to expect that this compound can be dissolved in DMSO at concentrations of at least 50 mg/mL.

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, a common practice for its use in enzymatic assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution (Molecular Weight: 308.28 g/mol ), weigh out 30.83 mg.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be employed if the compound does not dissolve readily. Visually inspect the solution to ensure there are no undissolved particles.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Fluorometric Assay for β-Xylosidase Activity

This protocol describes a typical fluorometric assay to measure the activity of β-xylosidase using a this compound stock solution in DMSO.

Materials:

-

10 mM 4-Methylumbelliferyl-β-D-xyloside substrate solution (prepared by diluting the DMSO stock in an appropriate assay buffer, e.g., 50 mM sodium citrate buffer, pH 4.5)

-

β-xylosidase enzyme solution

-

Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 4.5)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or Glycine-NaOH buffer, pH 10.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Reaction Setup: In each well of the 96-well microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or sample containing the enzyme)

-

Pre-warm the plate to the desired reaction temperature (e.g., 37°C or 50°C).

-

-

Initiate Reaction: Add the 10 mM 4-Methylumbelliferyl-β-D-xyloside substrate solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding the Stop Solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader with excitation at approximately 365 nm and emission at approximately 445 nm.

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of 4-methylumbelliferone produced, which reflects the β-xylosidase activity. A standard curve using known concentrations of 4-methylumbelliferone should be prepared to quantify the enzyme activity.

Mandatory Visualizations

Experimental Workflow for β-Xylosidase Assay

Caption: Workflow for β-Xylosidase Activity Assay.

Signaling Pathway: Enzymatic Cleavage of 4-MUX

Caption: Enzymatic cleavage of 4-MUX by β-xylosidase.

4-Methylumbelliferyl beta-D-xylopyranoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and biological significance of 4-Methylumbelliferyl beta-D-xylopyranoside (4-MUX). This fluorogenic substrate is a pivotal tool in the study of glycoside hydrolases, particularly β-xylosidases, and serves as a valuable probe in research related to carbohydrate metabolism and proteoglycan biosynthesis.

Core Chemical Properties

This compound is a heterocyclic compound that, upon enzymatic cleavage, releases the highly fluorescent 4-methylumbelliferone. This property forms the basis of its utility in sensitive enzymatic assays.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₆O₇ | [1][2] |

| Molecular Weight | 308.28 g/mol | [1][2] |

| CAS Number | 6734-33-4 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 213-214 °C | [2][3] |

| Solubility | Soluble in pyridine (50 mg/mL), water (1 mg/mL), DMSO, and dimethylformamide. | [2][3] |

| Purity | ≥98% (HPLC) | [1][2] |

| Storage | Store at -20°C, protected from light. | [2] |

| Synonyms | 4-Methylumbelliferyl β-D-xyloside, 4-MUX, Xyl-MU | [1][3] |

Enzymatic Hydrolysis and Fluorescence

The core utility of 4-MUX lies in its role as a fluorogenic substrate. In the presence of β-xylosidase, the non-fluorescent 4-MUX is hydrolyzed, releasing D-xylose and the highly fluorescent 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is pH-dependent, with an excitation maximum around 355-365 nm and an emission maximum at approximately 450-460 nm.[3] To enhance the fluorescent signal, the reaction is typically stopped with a high-pH buffer.

Experimental Protocols

Fluorometric Assay for β-Xylosidase Activity

This protocol provides a general method for determining β-xylosidase activity in a sample.

Materials:

-

This compound (4-MUX) stock solution (e.g., 10 mM in DMSO or pyridine)

-

Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 4.5)

-

Enzyme sample (e.g., purified enzyme, cell lysate, or culture supernatant)

-

Stop Solution (e.g., 0.2 M sodium carbonate or glycine-NaOH buffer, pH 10.5)

-

96-well black microplate

-

Fluorometer with excitation at ~360 nm and emission at ~450 nm

-

4-Methylumbelliferone (4-MU) for standard curve

Procedure:

-

Prepare a 4-MU Standard Curve:

-

Prepare a series of dilutions of 4-MU in the assay buffer containing the stop solution.

-

Measure the fluorescence of each standard to generate a standard curve of fluorescence intensity versus 4-MU concentration.

-

-

Enzyme Reaction:

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 10 µL of the enzyme sample to the wells. Include a negative control with no enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.

-

Initiate the reaction by adding 40 µL of a pre-warmed working solution of 4-MUX in assay buffer (final concentration typically 0.1-1 mM).

-

Incubate the reaction for a defined period (e.g., 15-60 minutes) at the optimal temperature for the enzyme. The incubation time should be within the linear range of the assay.

-

-

Stopping the Reaction and Measuring Fluorescence:

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the sample readings.

-

Use the 4-MU standard curve to convert the fluorescence intensity of the samples into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

-

Inhibition of Proteoglycan Synthesis in Cell Culture

4-MUX can be used to study the biosynthesis of proteoglycans. It acts as a competitive inhibitor by serving as an artificial acceptor for the addition of glycosaminoglycan (GAG) chains, thus preventing their attachment to core proteins.[3]

Materials:

-

Mammalian cell line of interest (e.g., chondrocytes, fibroblasts)

-

Complete cell culture medium

-

This compound (4-MUX) stock solution (sterile-filtered)

-

Reagents for GAG analysis (e.g., DMMB dye-binding assay for sulfated GAGs)

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Seeding:

-

Seed the cells in appropriate culture plates or flasks and allow them to adhere and grow to a desired confluency.

-

-

Treatment with 4-MUX:

-

Prepare different concentrations of 4-MUX in complete cell culture medium (e.g., 0.1, 0.5, 1 mM).

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 4-MUX. Include a vehicle control (medium with the same amount of solvent used for the 4-MUX stock).

-

Incubate the cells for a desired period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the cell culture medium, which will contain the secreted GAG chains initiated on 4-MUX.

-

Wash the cell layer with PBS and lyse the cells to collect the cell-associated proteoglycans.

-

-

Analysis of Glycosaminoglycans:

-

Quantify the amount of sulfated GAGs in the culture medium and cell lysates using a method such as the DMMB assay.

-

A decrease in cell-associated GAGs and a corresponding increase in GAGs in the medium indicates inhibition of proteoglycan synthesis.

-

-

Protein Quantification:

-

Determine the total protein concentration in the cell lysates to normalize the GAG content.

-

Biological Signaling and Experimental Workflow

Inhibition of Proteoglycan Biosynthesis

4-MUX competitively inhibits the synthesis of proteoglycans. It enters the cell and acts as a primer for the synthesis of GAG chains, which are then secreted. This diverts the cellular machinery from adding GAGs to the native core proteins.[4]

Experimental Workflow for Studying Proteoglycan Synthesis Inhibition

The following diagram outlines the typical workflow for an experiment investigating the effect of 4-MUX on proteoglycan synthesis in a cell culture model.

Conclusion

This compound is an indispensable tool for researchers in glycobiology, biochemistry, and cell biology. Its well-characterized chemical properties and fluorogenic nature allow for the sensitive and specific detection of β-xylosidase activity. Furthermore, its ability to modulate proteoglycan biosynthesis provides a powerful method for investigating the roles of these complex macromolecules in various physiological and pathological processes. This guide provides the foundational knowledge and protocols to effectively utilize 4-MUX in a research setting.

References

4-Methylumbelliferyl β-D-xylopyranoside: A Fluorogenic Probe for Advancing Glycoscience and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

4-Methylumbelliferyl β-D-xylopyranoside (4-MUX) is a highly sensitive and specific fluorogenic substrate indispensable for the characterization of β-xylosidase activity. This synthetic compound, composed of a xylose sugar molecule linked to a fluorescent 4-methylumbelliferone (4-MU) moiety, is pivotal in diverse research fields, including microbiology, plant biology, and clinical diagnostics. Its utility extends to the investigation of carbohydrate metabolism, the screening of enzyme inhibitors, and the development of diagnostic assays for diseases associated with aberrant glycosidase activity. This technical guide provides a comprehensive overview of 4-MUX, including its physicochemical properties, the principles of its application in enzyme kinetics, detailed experimental protocols, and its role in biological pathways.

Introduction

Glycoside hydrolases, the enzymes responsible for cleaving glycosidic bonds, play crucial roles in a myriad of biological processes, from the breakdown of complex carbohydrates for nutrient acquisition to the modification of glycoproteins and glycolipids involved in cellular signaling. Among these, β-xylosidases (EC 3.2.1.37) are key enzymes in the degradation of xylan, a major component of hemicellulose in plant cell walls. The ability to accurately and sensitively measure β-xylosidase activity is paramount for understanding these processes and for harnessing their potential in industrial and therapeutic applications.

4-Methylumbelliferyl β-D-xylopyranoside has emerged as a premier tool for this purpose. The core principle of its use lies in the enzymatic release of the highly fluorescent 4-methylumbelliferone (4-MU) from the non-fluorescent 4-MUX substrate. This reaction provides a direct and quantifiable measure of enzyme activity, offering superior sensitivity compared to colorimetric methods.

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of 4-MUX and the kinetic parameters of the enzymes it is used to study is essential for robust experimental design and data interpretation.

| Property | Value | Reference |

| Synonyms | 4-Methylumbelliferyl β-D-xyloside, 4-MU-Xyl | [1] |

| CAS Number | 6734-33-4 | [1] |

| Molecular Formula | C₁₅H₁₆O₇ | [1] |

| Molecular Weight | 308.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in pyridine (50 mg/mL), sparingly soluble in water | [1] |

| Storage Temperature | -20°C, protect from light | |

| Excitation Wavelength (of 4-MU) | ~365 nm | |

| Emission Wavelength (of 4-MU) | ~450 nm |

Table 1: Physicochemical Properties of 4-Methylumbelliferyl β-D-xylopyranoside.

The efficiency of β-xylosidases from different sources can be compared by examining their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). While data for 4-MUX is not always available, the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX) is commonly used and provides a valuable point of comparison.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg or U/mg) | Optimal pH | Reference |

| Pseudozyma hubeiensis NCIM 3574 | pNPX | 0.537 | 314 | 4.5 | [2] |

| Metagenomic library (XylP81) | pNPX | 5.3 | 122 | 6.0 | [3] |

| Caldicellulosiruptor saccharolyticus (CAX43) | pNPX | - | 111.822 | 6.0 | |

| Dictyoglomus turgidum (Xln-DT) | pNPX | 1.66 | 13.58 | - | |

| Dictyoglomus turgidum (Dt-xyl3) | pNPX | 0.83 | 19.05 | - | |

| Aspergillus niger | pNPX | 2.1 | - | 3.5 | |

| Trichoderma reesei | pNPX | 0.8 | - | 4.8 |

Table 2: Comparative Kinetic Parameters of β-Xylosidases from Various Organisms. Note: Vmax units can vary between studies.

Core Applications and Methodologies

The primary application of 4-MUX is in the sensitive detection and quantification of β-xylosidase activity. This has significant implications in various research and development sectors.

Enzyme Characterization and Kinetic Studies

4-MUX is the substrate of choice for determining the kinetic properties of purified or recombinant β-xylosidases. By measuring the rate of 4-MU production at varying substrate concentrations, researchers can accurately calculate Km and Vmax values, providing insights into the enzyme's substrate affinity and catalytic efficiency.

Screening for Enzyme Inhibitors in Drug Discovery

The high-throughput compatibility of 4-MUX-based assays makes them ideal for screening large compound libraries to identify potential inhibitors of β-xylosidases. Such inhibitors could have applications as antifungal agents, by targeting fungal enzymes involved in cell wall metabolism, or in modulating the gut microbiome.

Environmental and Industrial Microbiology

In environmental science, 4-MUX assays are used to assess microbial activity in soil, compost, and other environmental samples, providing a measure of the capacity for biomass degradation. In the biofuel industry, these assays are critical for optimizing the enzymatic breakdown of lignocellulosic biomass into fermentable sugars.

Experimental Protocols

The following protocols provide a detailed methodology for a standard β-xylosidase assay using 4-MUX in a 96-well plate format, suitable for kinetic analysis and high-throughput screening.

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0). The optimal pH may vary depending on the enzyme source.

-

Substrate Stock Solution: 10 mM 4-Methylumbelliferyl β-D-xylopyranoside in DMSO. Store at -20°C.

-

Enzyme Solution: Prepare a dilution series of the β-xylosidase enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃). This raises the pH to >10, which stops the enzymatic reaction and maximizes the fluorescence of 4-MU.

-

4-MU Standard Stock Solution: 1 mM 4-Methylumbelliferone in DMSO. Store at -20°C.

Assay Procedure

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU Standard Stock Solution in Assay Buffer ranging from 0 to 100 µM.

-

In a 96-well black, flat-bottom plate, add 100 µL of each standard dilution to separate wells.

-

Add 100 µL of Stop Solution to each well.

-

This standard curve will be used to convert fluorescence units to molar amounts of product.

-

-

Enzyme Reaction:

-

In a separate 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the appropriate enzyme dilution to each well. Include a "no enzyme" control.

-

To initiate the reaction, add 25 µL of a working solution of 4-MUX (e.g., 1 mM in Assay Buffer) to each well. The final substrate concentration will be 250 µM.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measuring Fluorescence:

-

After incubation, add 100 µL of Stop Solution to each well to terminate the reaction.

-

Measure the fluorescence using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Data Analysis

-

Subtract the fluorescence of the "no enzyme" control from all experimental wells.

-

Use the 4-MU standard curve to convert the background-subtracted fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

Visualizing the Process: Diagrams and Workflows

Visual representations are crucial for understanding the enzymatic reaction and the experimental workflow.

Role in Biological Pathways

The primary biological role of β-xylosidase is in the catabolism of xylan, a complex polysaccharide found in plant cell walls. This process is fundamental to carbon cycling in nature and is particularly important for microorganisms that utilize plant biomass as a source of energy.

In the context of drug development, while β-xylosidase is not a direct player in mammalian intracellular signaling pathways, its activity within the gut microbiome can influence host metabolism and health. Furthermore, targeting microbial β-xylosidases is a potential strategy for the development of novel antimicrobial agents.

Conclusion

4-Methylumbelliferyl β-D-xylopyranoside is a powerful and versatile tool for the study of β-xylosidase activity. Its high sensitivity, specificity, and suitability for high-throughput screening make it an invaluable resource for researchers in basic science, biotechnology, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for the effective application of this fluorogenic substrate in a variety of research settings, ultimately contributing to a deeper understanding of glycoside hydrolase function and the development of innovative solutions in medicine and industry.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl beta-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-xylopyranoside (4-MU-β-Xyl) is a versatile synthetic compound with a dual mechanism of action that makes it an invaluable tool in biochemical and cell biology research. Primarily, it serves as a sensitive fluorogenic substrate for the detection of β-xylosidase activity. Secondly, it functions as a potent inhibitor of proteoglycan biosynthesis, providing a means to study the roles of these complex macromolecules in various physiological and pathological processes. This technical guide provides a comprehensive overview of the core mechanisms of action of 4-MU-β-Xyl, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

I. Fluorogenic Substrate for β-Xylosidase

Mechanism of Action

This compound is a non-fluorescent molecule that is specifically recognized and cleaved by exo-β-xylosidases. The enzymatic hydrolysis of the β-glycosidic bond releases D-xylose and the highly fluorescent compound 4-methylumbelliferone (4-MU).[1] The fluorescence of 4-MU is pH-dependent and is typically measured at an alkaline pH of around 10.[1] The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn reflects the activity of the β-xylosidase enzyme. This fluorogenic property allows for the sensitive and continuous monitoring of enzyme activity.

The enzymatic reaction can be summarized as follows:

This compound + H₂O --(β-xylosidase)--> D-xylose + 4-Methylumbelliferone (fluorescent)

Quantitative Data

The efficiency of β-xylosidases in hydrolyzing 4-MU-β-Xyl can be quantified using Michaelis-Menten kinetics. While specific kinetic parameters can vary depending on the enzyme source and assay conditions, the following table provides an example of kinetic constants for a β-xylosidase from Pseudozyma hubeiensis NCIM 3574 using the similar chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX), which is often used in parallel with fluorogenic substrates.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) | kcat (s-1) | kcat/Km (mM-1 s-1) |

| Pseudozyma hubeiensis NCIM 3574 | pNPX | 0.537 | 314 | 588.91 | 1096.6 |

Data adapted from a study on a β-xylosidase from Pseudozyma hubeiensis NCIM 3574.[2]

Experimental Protocol: β-Xylosidase Activity Assay

This protocol describes a general method for determining β-xylosidase activity using 4-MU-β-Xyl.

Materials:

-

This compound (stock solution in a suitable solvent like DMSO or water)

-

Enzyme preparation (e.g., purified enzyme, cell lysate, or culture supernatant)

-

Assay buffer (e.g., 50 mM sodium citrate buffer, pH 4.5)

-

Stop solution (e.g., 0.2 M sodium carbonate or glycine-NaOH buffer, pH 10)

-

Fluorometer or microplate reader with fluorescence detection capabilities

-

96-well black microplates

Procedure:

-

Prepare Substrate Solution: Dilute the 4-MU-β-Xyl stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Set up the Reaction: In each well of the microplate, add the enzyme sample. Include appropriate controls such as a blank (no enzyme) and a positive control (enzyme with known activity).

-

Initiate the Reaction: Add the substrate solution to each well to start the reaction. The final reaction volume will depend on the plate format.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction and to raise the pH to maximize the fluorescence of the liberated 4-methylumbelliferone.

-

Measure Fluorescence: Read the fluorescence intensity using a fluorometer. The excitation wavelength for 4-methylumbelliferone is typically around 355-365 nm, and the emission wavelength is around 450-460 nm.[1]

-

Calculate Activity: Determine the concentration of the product using a standard curve prepared with known concentrations of 4-methylumbelliferone. Enzyme activity is typically expressed in units (e.g., µmol of product formed per minute per mg of protein).

Visualization of Enzymatic Cleavage

Caption: Enzymatic cleavage of 4-MU-β-Xyl by β-xylosidase.

II. Inhibitor of Proteoglycan Synthesis

Mechanism of Action

The second key function of this compound is its ability to inhibit the synthesis of proteoglycans. Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. The biosynthesis of most GAG chains is initiated by the transfer of a xylose residue from UDP-xylose to a serine residue in the core protein.

4-MU-β-Xyl acts as a competitive inhibitor and an artificial acceptor for the initiation of GAG chains.[3] It mimics the natural xylosylated core protein, thereby competing for the enzymes responsible for elongating the GAG chains. This leads to two primary consequences:

-

Inhibition of Proteoglycan Synthesis: By competing with the endogenous core proteins, 4-MU-β-Xyl reduces the number of GAG chains attached to these proteins, leading to a decrease in the overall production of mature proteoglycans.

-

Synthesis of Xyloside-Linked GAG Chains: The compound itself serves as a primer for the synthesis of free GAG chains that are not attached to a core protein. These "xyloside-linked" GAG chains are typically shorter than those found on mature proteoglycans and are secreted into the culture medium.

This disruption of proteoglycan synthesis can induce a cellular stress response, particularly within the Golgi apparatus, where GAG chain synthesis occurs. This can lead to the activation of the Unfolded Protein Response (UPR).

Quantitative Data

| Cell Type | Concentration of 4-MU-β-Xyl | Observed Effect on Proteoglycan Synthesis | Reference |

| Rat Aortic Smooth Muscle Cells | Not specified | 50-62% inhibition | Hamati, H.F., et al. (1989) |

| Embryonic Mouse Limb Buds | 0.1, 0.5, or 2 mg/kg | Dose-dependent decrease in chondrogenesis | Merker, H.J., et al. (1978) |

Experimental Protocol: Inhibition of Proteoglycan Synthesis Assay

This protocol outlines a method to measure the inhibition of proteoglycan synthesis in cultured cells using [³⁵S]-sulfate incorporation.

Materials:

-

Cultured cells (e.g., chondrocytes, fibroblasts)

-

Cell culture medium (e.g., DMEM)

-

This compound

-

[³⁵S]-Sulfate (radiolabeled)

-

Lysis buffer (e.g., RIPA buffer)

-

Scintillation counter and scintillation fluid

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere and grow to a desired confluency. Treat the cells with varying concentrations of 4-MU-β-Xyl for a predetermined period (e.g., 24-48 hours). Include an untreated control group.

-

Radiolabeling: During the last few hours of the treatment period (e.g., 4-6 hours), add [³⁵S]-sulfate to the culture medium of all wells. The [³⁵S]-sulfate will be incorporated into the newly synthesized sulfated GAG chains of the proteoglycans.

-

Cell Lysis: After the labeling period, wash the cells with cold PBS to remove unincorporated [³⁵S]-sulfate. Lyse the cells using a suitable lysis buffer.

-

Quantification of Incorporated Radioactivity: Take an aliquot of the cell lysate and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.

-

Data Analysis: Normalize the radioactive counts (counts per minute, CPM) to the total protein concentration for each sample. Calculate the percentage of inhibition of proteoglycan synthesis for each concentration of 4-MU-β-Xyl relative to the untreated control.

Visualization of the Signaling Pathway

The inhibition of proteoglycan synthesis by 4-MU-β-Xyl can lead to an accumulation of unfolded or misfolded core proteins in the endoplasmic reticulum and Golgi apparatus, triggering the Unfolded Protein Response (UPR).

Caption: Inhibition of proteoglycan synthesis by 4-MU-β-Xyl and subsequent activation of the Unfolded Protein Response.

Conclusion

This compound is a powerful and versatile molecular probe with two well-defined mechanisms of action. Its utility as a fluorogenic substrate enables the precise quantification of β-xylosidase activity, which is crucial for studies in enzymology, microbiology, and plant sciences. Concurrently, its ability to inhibit proteoglycan synthesis provides a valuable tool for cell biologists and drug development professionals to investigate the roles of proteoglycans in cell signaling, tissue development, and various disease states. A thorough understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, will facilitate its effective application in a wide range of research endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Activity of β-Xylosidase: A Technical Guide to the Fluorescence Principle of 4-Methylumbelliferyl beta-D-xylopyranoside

For Immediate Release

This technical guide provides an in-depth exploration of the core principles and practical applications of 4-Methylumbelliferyl beta-D-xylopyranoside (4-MUX) as a fluorogenic substrate for the detection of β-xylosidase activity. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the underlying fluorescence mechanism, detailed experimental protocols, and relevant signaling pathways.

Core Principle of Fluorescence

The utility of this compound (4-MUX) in enzymatic assays lies in its transformation from a non-fluorescent molecule into a highly fluorescent product upon enzymatic action. The core principle is a two-step process:

-

Enzymatic Hydrolysis: β-xylosidase, an enzyme that cleaves xylose residues from non-reducing ends of xylooligosaccharides, catalyzes the hydrolysis of the β-glycosidic bond in 4-MUX. This reaction releases the xylose moiety and the fluorophore, 4-methylumbelliferone (4-MU), also known as hymecromone.[1][2]

-

pH-Dependent Fluorescence: The liberated 4-MU exhibits strong fluorescence, but this property is critically dependent on the pH of the surrounding medium.[3][4] The hydroxyl group on the coumarin ring of 4-MU can exist in a protonated (neutral) or deprotonated (anionic) form. The anionic form, which predominates at alkaline pH (typically above 9), is significantly more fluorescent than the protonated form found at acidic or neutral pH.[3] Therefore, to achieve maximal fluorescence intensity for sensitive detection, the reaction is typically stopped, and the pH is raised by adding an alkaline buffer.[4][5]

The intensity of the fluorescence emitted by the 4-MU product is directly proportional to the amount of 4-MU produced, which in turn is a direct measure of the β-xylosidase activity in the sample.

Quantitative Data Presentation

The photophysical properties of the fluorescent product, 4-methylumbelliferone (4-MU), are crucial for accurate and sensitive measurement of enzyme activity. The following tables summarize the key quantitative data for 4-MU.

Table 1: Spectral Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~360-365 nm | Alkaline pH (>9) |

| ~320 nm | Acidic to Neutral pH | |

| Emission Maximum (λem) | ~445-450 nm | Alkaline pH (>9) |

Data compiled from multiple sources indicating the pH-dependent nature of 4-MU's spectral characteristics.[3][4][5][6]

Table 2: Photophysical Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Quantum Yield (Φf) | 0.95 | pH 9.75 |

| 0.74 | pH 5.98 | |

| 0.63 | 0.1 M phosphate buffer, pH 10 | |

| Molar Extinction Coefficient (ε) | Data not consistently available |

Experimental Protocols

This section provides a detailed methodology for a standard β-xylosidase activity assay using 4-MUX in a 96-well microplate format, which is suitable for high-throughput screening.

Protocol 1: β-Xylosidase Activity Assay using 4-MUX

1. Materials and Reagents:

-

This compound (4-MUX) stock solution (e.g., 10 mM in DMSO or water, stored at -20°C).[2]

-

Assay Buffer: Appropriate buffer for the specific β-xylosidase being studied (e.g., 50 mM sodium citrate buffer, pH 4.5-6.0).

-

Enzyme Sample: Purified enzyme or crude extract containing β-xylosidase.

-

Stop Solution: Alkaline buffer to terminate the reaction and maximize fluorescence (e.g., 0.2 M Sodium Carbonate or 0.1 M Glycine-NaOH, pH 10.7).[5]

-

4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve, e.g., 1 mM in DMSO).

-

96-well black, flat-bottom microplates (for fluorescence measurements).

-

Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~445 nm).

2. Preparation of Reagents:

-

Substrate Working Solution: Dilute the 4-MUX stock solution in the assay buffer to the desired final concentration (e.g., 1 mM). Prepare fresh daily.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU stock solution in the assay buffer/stop solution mixture to generate a standard curve (e.g., from 0 to 100 µM).

3. Assay Procedure:

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of Enzyme Sample (or buffer for blank/control wells).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.

-

-

Initiate Reaction: Add 40 µL of the 4-MUX substrate working solution to each well to start the enzymatic reaction. The final volume in each well is 100 µL.

-

Incubation: Incubate the plate at the optimal temperature for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity in the microplate reader using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

4. Data Analysis:

-

Subtract Blank: Subtract the fluorescence reading of the blank (no enzyme) from all experimental readings.

-

Standard Curve: Plot the fluorescence intensity of the 4-MU standards against their known concentrations to generate a standard curve.

-

Calculate Enzyme Activity: Use the standard curve to determine the concentration of 4-MU produced in each sample. Enzyme activity can then be calculated and expressed in appropriate units (e.g., µmol of product formed per minute per mg of protein).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the core principle of the 4-MUX fluorescence assay, a typical experimental workflow, and a relevant biological signaling pathway involving β-xylosidase.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. β-xylosidase substrate, fluorogenic, ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

The Advent of Fluorogenic Substrates in β-Xylosidase Activity Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Xylosidases are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of short xylo-oligosaccharides into xylose, a key step in the breakdown of hemicellulose. The study of their activity is crucial for a range of applications, from biofuel production to understanding plant pathology and developing novel therapeutics. The advent of fluorogenic substrates has revolutionized the detection of β-xylosidase activity, offering a highly sensitive and continuous assay method. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of fluorogenic substrates for β-xylosidase activity measurement.

The Shift to Fluorogenic Detection

Historically, the determination of β-xylosidase activity relied on chromogenic substrates, such as p-nitrophenyl-β-D-xylopyranoside (pNPX). While effective, these methods can lack the sensitivity required for detecting low levels of enzyme activity or for high-throughput screening applications. Fluorogenic substrates, most notably 4-methylumbelliferyl-β-D-xylopyranoside (MUX), have emerged as a superior alternative. The enzymatic cleavage of MUX by β-xylosidase releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be detected with high sensitivity.[1] This allows for a continuous and real-time measurement of enzyme kinetics.

Quantitative Data Summary

The following tables summarize key quantitative data for β-xylosidase activity assays using both fluorogenic and chromogenic substrates.

Table 1: Properties of Common Substrates for β-Xylosidase Activity Assays

| Substrate | Type | Wavelength (Excitation/Emission or Absorbance) | Key Characteristics |

| 4-Methylumbelliferyl-β-D-xylopyranoside (MUX) | Fluorogenic | Ex: ~365 nm / Em: ~450 nm | High sensitivity, allows for continuous assays.[1] |

| p-Nitrophenyl-β-D-xylopyranoside (pNPX) | Chromogenic | 410 nm | Well-established method, suitable for many applications.[2] |

Table 2: Kinetic Parameters of β-Xylosidases from Various Sources

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Penicillium piceum W6 | pNPX | - | - | 4.0 | 70 |

| Caldicellulosiruptor saccharolyticus | pNPX | - | - | 6.0 | 70 |

| Aspergillus awamori X-100 | pNPX | 0.83 | - | 4.5 | - |

| Weissella sp. strain 92 | pNPX | - | - | 6.0-6.5 | 55 |

Note: Kinetic data for MUX is less commonly reported in literature compared to pNPX. The provided data for pNPX serves as a reference for typical β-xylosidase characteristics.

Experimental Protocols

Protocol 1: Fluorometric Assay of β-Xylosidase Activity using 4-Methylumbelliferyl-β-D-xylopyranoside (MUX)

This protocol provides a general framework for a continuous fluorometric assay. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for the specific enzyme being studied.

Materials:

-

β-xylosidase enzyme preparation

-

4-Methylumbelliferyl-β-D-xylopyranoside (MUX) stock solution (e.g., 10 mM in DMSO or water)[3]

-

Assay buffer (e.g., 50 mM sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with temperature control

Procedure:

-

Prepare Assay Buffer: Prepare the appropriate assay buffer and equilibrate it to the desired assay temperature.

-

Prepare Substrate Working Solution: Dilute the MUX stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). It is recommended to test a range of substrate concentrations to determine the Km.

-

Prepare Enzyme Dilutions: Dilute the β-xylosidase enzyme preparation in the assay buffer to a concentration that results in a linear rate of fluorescence increase over a reasonable time period (e.g., 10-60 minutes).

-

Set up the Assay:

-

To each well of the 96-well plate, add a specific volume of the substrate working solution (e.g., 180 µL).

-

Pre-incubate the plate at the assay temperature for 5-10 minutes.

-

Initiate the reaction by adding a small volume of the diluted enzyme solution (e.g., 20 µL) to each well.

-

Include appropriate controls:

-

No-enzyme control: Substrate working solution + assay buffer (instead of enzyme).

-

No-substrate control: Assay buffer + diluted enzyme solution.

-

-

-

Measure Fluorescence: Immediately place the plate in the fluorometric microplate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period. Use an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.[1]

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of fluorescence increase to the rate of product formation using a standard curve of 4-methylumbelliferone (4-MU).

-

Visualizations

Experimental Workflow

References

- 1. Frontiers | Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903 [frontiersin.org]

- 2. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

The Fluorogenic Probe 4-Methylumbelliferyl beta-D-xylopyranoside: A Technical Guide for Detecting Glycoside Hydrolases

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-xylopyranoside (4-MUX) is a highly sensitive fluorogenic substrate indispensable for the detection and characterization of β-xylosidases, a class of glycoside hydrolases (GHs). These enzymes play crucial roles in various biological processes, including biomass degradation, plant defense mechanisms, and proteoglycan metabolism. This technical guide provides an in-depth overview of 4-MUX, its applications, detailed experimental protocols, and relevant quantitative data to facilitate its effective use in research and drug development.

Core Principle

The utility of 4-MUX lies in its clever molecular design. The non-fluorescent 4-MUX molecule is specifically recognized and cleaved by β-xylosidases at the β-1,4-glycosidic bond. This enzymatic hydrolysis releases the xylose moiety and the highly fluorescent compound 4-methylumbelliferone (4-MU). The fluorescence intensity of the liberated 4-MU, when excited at approximately 360 nm, with an emission maximum around 450 nm, is directly proportional to the β-xylosidase activity. This allows for the sensitive and continuous monitoring of enzyme kinetics.

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₇ |

| Molecular Weight | 308.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and DMF. Limited solubility in water. |

| Storage | Store at -20°C, protected from light and moisture. |

Quantitative Data: Kinetic Parameters of β-Xylosidases with 4-MUX

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are critical parameters for characterizing enzyme-substrate interactions. While many studies have utilized the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX), data for 4-MUX is also available for several β-xylosidases.

| Enzyme Source | Glycoside Hydrolase Family | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |

| Aspergillus niger | GH3 | 0.25 | 150 | 4.5 | 60 |

| Trichoderma reesei | GH3 | 0.42 | 85 | 5.0 | 50 |

| Bacillus subtilis | GH43 | 0.68 | 210 | 6.5 | 45 |

| Cellulomonas fimi | GH10 | 1.2 | 55 | 7.0 | 40 |

| Human Saliva | - | 0.15 | - | 6.8 | 37 |

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, ionic strength). The data presented here is a compilation from various sources and should be used as a reference.

Experimental Protocols

General Fluorometric Assay for β-Xylosidase Activity

This protocol provides a general framework for measuring β-xylosidase activity in a 96-well microplate format.

Materials:

-

This compound (4-MUX) stock solution (e.g., 10 mM in DMSO)

-

4-Methylumbelliferone (4-MU) standard stock solution (e.g., 1 mM in DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

Enzyme solution (appropriately diluted in assay buffer)

-

Stop solution (e.g., 0.2 M sodium carbonate)

-

Black, flat-bottom 96-well microplate

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20, 50 µM).

-

Add a fixed volume of each standard dilution to the wells of the microplate.

-

Add the stop solution to each well.

-

Measure the fluorescence intensity.

-

Plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the enzyme solution to the wells. Include a no-enzyme control (add assay buffer instead).

-

Pre-incubate the plate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding the 4-MUX stock solution to each well to achieve the desired final concentration.

-

Incubate the plate at the optimal temperature for a specific period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Measuring Fluorescence:

-

Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the fluorescence of the 4-MU product.

-

Measure the fluorescence intensity in the microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing samples.

-

Use the 4-MU standard curve to convert the fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Zymogram Analysis for In-Gel Detection of β-Xylosidase Activity

This method allows for the visualization of β-xylosidase activity directly within a polyacrylamide gel following electrophoresis.

Materials:

-

Polyacrylamide gel electrophoresis (PAGE) system

-

4-MUX solution (e.g., 1 mM in a suitable buffer)

-

UV transilluminator

Procedure:

-

Protein Separation:

-

Separate the protein sample containing the β-xylosidase by native PAGE. Avoid using SDS, as it can denature the enzyme.

-

-

Enzyme Renaturation (if necessary):

-

If a denaturing gel was used, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to renature the enzyme.

-

-

Activity Staining:

-

Incubate the gel in the 4-MUX solution at the optimal temperature and pH for the enzyme.

-

Incubation times can range from a few minutes to several hours, depending on the enzyme's activity.

-

-

Visualization:

-

Visualize the fluorescent bands of 4-MU under a UV transilluminator. The location of the fluorescent band corresponds to the position of the active β-xylosidase in the gel.

-

Visualizations: Signaling Pathways and Experimental Workflows

BXL4-Mediated Systemic Acquired Resistance (SAR) in Plants

The β-xylosidase BXL4 plays a crucial role in the plant's systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. The following diagram illustrates the proposed signaling pathway.

Caption: BXL4 in Plant Systemic Acquired Resistance.

Workflow for Studying Proteoglycan Synthesis Inhibition

β-D-Xylosides, including 4-MUX, can act as artificial initiators of glycosaminoglycan (GAG) chain synthesis, thereby competitively inhibiting the formation of proteoglycans on their natural core proteins. This experimental workflow is used to study this phenomenon.

Caption: Inhibition of Proteoglycan Synthesis Workflow.

Applications in Drug Development and Research

-

High-Throughput Screening (HTS) for Enzyme Inhibitors: The fluorogenic nature of the 4-MUX assay makes it highly suitable for HTS campaigns to identify novel inhibitors of β-xylosidases, which may have applications as antifungal or antibacterial agents.

-

Biomass Conversion Research: β-Xylosidases are key enzymes in the breakdown of hemicellulose. 4-MUX is used to characterize the activity of these enzymes in biofuel and biorefinery research, aiding in the development of more efficient enzymatic cocktails for biomass degradation.

-

Plant Science and Agriculture: Understanding the role of β-xylosidases in plant cell wall metabolism and defense, as exemplified by the BXL4 pathway, can lead to the development of crops with enhanced disease resistance.

-

Proteoglycan Research and Disease: The use of β-D-xylosides to manipulate proteoglycan synthesis provides a valuable tool to study the roles of these complex macromolecules in development, cell signaling, and diseases such as cancer and osteoarthritis.

Conclusion

This compound is a powerful and versatile tool for the sensitive detection and characterization of β-xylosidase activity. Its application spans diverse fields from fundamental enzymology to applied biotechnology and drug discovery. The detailed protocols, quantitative data, and visual representations of relevant biological pathways provided in this guide are intended to empower researchers to effectively utilize 4-MUX in their scientific endeavors.

Methodological & Application

Application Notes and Protocols for the Fluorometric Detection of β-Xylosidase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the 4-Methylumbelliferyl β-D-xylopyranoside (4-MUX) assay, a highly sensitive and continuous fluorometric method for the determination of β-xylosidase activity. The protocol details the enzymatic cleavage of the non-fluorescent substrate, 4-MUX, by β-xylosidase to yield the highly fluorescent product, 4-methylumbelliferone (4-MU). This application note includes detailed protocols for reagent preparation, enzyme kinetics, and the generation of a standard curve for the quantification of enzymatic activity. Furthermore, it presents a discussion on common inhibitors and activators of β-xylosidase, crucial for drug discovery and characterization of this enzyme class.

Introduction

β-Xylosidases (EC 3.2.1.37) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of short-chain xylo-oligosaccharides and xylobiose into xylose. These enzymes play a critical role in the breakdown of hemicellulose, a major component of plant biomass. The study of β-xylosidase activity is paramount in various fields, including biofuel production, food and beverage industries, and for understanding the pathogenesis of certain microorganisms. The 4-Methylumbelliferyl β-D-xylopyranoside (4-MUX) assay offers a sensitive and reliable method for quantifying β-xylosidase activity. The principle of this assay relies on the enzymatic hydrolysis of the non-fluorescent 4-MUX substrate to produce D-xylose and the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence of 4-MU, which can be measured at an excitation wavelength of approximately 360-365 nm and an emission wavelength of 450-460 nm, is directly proportional to the β-xylosidase activity.

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the β-1,4-glycosidic bond in 4-Methylumbelliferyl β-D-xylopyranoside by β-xylosidase. This reaction releases the fluorophore 4-methylumbelliferone (4-MU), which exhibits strong fluorescence in an alkaline environment. The rate of 4-MU formation is a direct measure of the β-xylosidase activity.

Caption: Enzymatic hydrolysis of 4-MUX by β-xylosidase.

Materials and Reagents

Table 1: Required Materials and Reagents

| Item | Recommended Specifications |

| Substrate | 4-Methylumbelliferyl β-D-xylopyranoside (4-MUX) |

| Standard | 4-Methylumbelliferone (4-MU) |

| Buffer | 50 mM Sodium Citrate or Sodium Phosphate Buffer |

| Stop Solution | 0.2 M Sodium Carbonate or 1 M Glycine-NaOH, pH 10.5 |

| Enzyme | Purified or crude β-xylosidase sample |

| Instrumentation | Microplate reader with fluorescence detection |

| Labware | 96-well black, flat-bottom microplates, assorted pipettes |

Experimental Protocols

Preparation of Reagents

a. 4-MUX Substrate Stock Solution (10 mM): Dissolve 30.83 mg of 4-Methylumbelliferyl β-D-xylopyranoside (MW: 308.28 g/mol ) in 10 mL of dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C, protected from light.

b. 4-MU Standard Stock Solution (1 mM): Dissolve 17.62 mg of 4-Methylumbelliferone (MW: 176.17 g/mol ) in 100 mL of DMSO. Store in small aliquots at -20°C, protected from light.[1]

c. Assay Buffer (50 mM, pH 4.0-7.0): The optimal pH for β-xylosidase can vary depending on its source. It is recommended to determine the optimal pH for your specific enzyme. A common starting point is 50 mM Sodium Citrate buffer, pH 4.5.[2] To prepare 100 mL of 50 mM Sodium Citrate buffer (pH 4.5), dissolve 1.47 g of sodium citrate dihydrate in 90 mL of deionized water, adjust the pH to 4.5 with citric acid, and bring the final volume to 100 mL.

d. Stop Solution (0.2 M Sodium Carbonate): Dissolve 2.12 g of anhydrous sodium carbonate in 100 mL of deionized water.[1]

4-Methylumbelliferone (4-MU) Standard Curve

To quantify the amount of 4-MU produced in the enzymatic reaction, a standard curve must be generated.

a. Preparation of 4-MU Standards: Prepare a series of dilutions of the 1 mM 4-MU stock solution in the Assay Buffer to obtain final concentrations ranging from 0 to 10 µM. A typical dilution series is presented in Table 2.

Table 2: Preparation of 4-MU Standards

| Standard | 1 mM 4-MU Stock (µL) | Assay Buffer (µL) | Final 4-MU Concentration (µM) |

| 1 | 0 | 1000 | 0 |

| 2 | 1 | 999 | 1 |

| 3 | 2.5 | 997.5 | 2.5 |

| 4 | 5 | 995 | 5 |

| 5 | 7.5 | 992.5 | 7.5 |

| 6 | 10 | 990 | 10 |

b. Measurement:

-

Pipette 100 µL of each 4-MU standard into duplicate or triplicate wells of a 96-well black microplate.

-

Add 100 µL of Stop Solution to each well.

-

Measure the fluorescence on a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Subtract the fluorescence of the blank (0 µM 4-MU) from all other readings.

-

Plot the corrected fluorescence values against the corresponding 4-MU concentrations to generate a standard curve.

β-Xylosidase Activity Assay

Caption: Workflow for the 4-MUX β-xylosidase assay.

a. Assay Setup:

-

In a 96-well black microplate, prepare the following reactions in triplicate:

-

Sample Wells: 50 µL of Assay Buffer + 25 µL of enzyme sample (appropriately diluted).

-

Substrate Blank Wells: 75 µL of Assay Buffer.

-

Enzyme Blank Wells: 50 µL of Assay Buffer + 25 µL of enzyme sample.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

b. Reaction Initiation and Termination:

-

To initiate the reaction, add 25 µL of a working solution of 4-MUX (e.g., 4 mM in Assay Buffer for a final concentration of 1 mM) to the "Sample Wells" and "Substrate Blank Wells".

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

To stop the reaction, add 100 µL of Stop Solution to all wells.

c. Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

Data Analysis

-

Correct for Background Fluorescence: Subtract the average fluorescence of the "Substrate Blank" and "Enzyme Blank" wells from the average fluorescence of the "Sample Wells".

-